(4-(4-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone
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Description
(4-(4-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C25H25N7O2S and its molecular weight is 487.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Imaging Potential in Parkinson's Disease
The compound (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01), closely related to the specified chemical, has been synthesized and evaluated as a potential PET imaging agent for imaging the LRRK2 enzyme in Parkinson's disease. This synthesis demonstrates the compound's relevance in neurodegenerative disease research, particularly for its potential use in diagnostic imaging and understanding disease mechanisms Min Wang et al., 2017.
Anticonvulsant Drug Candidate
1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, known as "Epimidin," has been reported as a promising anticonvulsant drug candidate. Its related substances have been analyzed using HPLC, showcasing the compound's potential in therapeutic applications, particularly in the treatment of convulsive disorders H. Severina et al., 2021.
Antibacterial Activity
A series of novel compounds, including triazole analogues of piperazine, have been synthesized and evaluated for their antibacterial activity. These compounds have shown significant inhibition of bacterial growth, indicating their potential as antibacterial agents and highlighting the broader antimicrobial applications of such chemicals A. Nagaraj et al., 2018.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O2S/c1-34-21-10-8-19(9-11-21)30-14-16-31(17-15-30)24(33)23-22(18-35-25-26-12-5-13-27-25)32(29-28-23)20-6-3-2-4-7-20/h2-13H,14-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREGTPBOXDJIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)CSC5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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